molecular formula C8H6FIO2 B1386884 3-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 861905-94-4

3-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No. B1386884
M. Wt: 280.03 g/mol
InChI Key: PODTVAOVOKWNDI-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methylbenzoic acid is a chemical compound with the CAS Number: 861905-94-4 . It has a molecular weight of 280.04 . The compound appears as a solid and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . It is described as a light yellow to pink to light brown powder .


Synthesis Analysis

The synthesis of 3-Fluoro-5-iodo-4-methylbenzoic acid involves the coupling of this compound with a pyridine derivative in the presence of a palladium catalyst and a ligand, followed by a series of functional group transformations . It can also be used as a starting material for the synthesis of various materials .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-iodo-4-methylbenzoic acid is C8H6FIO2 . The exact mass is 279.94000 .


Physical And Chemical Properties Analysis

3-Fluoro-5-iodo-4-methylbenzoic acid has a boiling point of 347.6±42.0°C at 760 mmHg and a flash point of 164.1°C . It has a density of 1.937 . The compound is a solid at room temperature .

Scientific Research Applications

  • Summary of Application : “3-Fluoro-5-iodo-4-methylbenzoic acid” and its derivatives have been investigated for their antibacterial efficacy against Vibrio parahaemolyticus . The compounds 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) exhibited antibacterial and antibiofilm activity .
  • Methods of Application : The compounds were tested for their ability to inhibit the growth of Vibrio parahaemolyticus and prevent biofilm formation . The compounds were likely applied to cultures of the bacteria, and their effects were observed over time .
  • Results or Outcomes : DIMPBA and FIPBA had minimum inhibitory concentrations of 100 μg/mL for the planktonic cell growth and prevented biofilm formation in a dose-dependent manner . Both iodo-boric acids could diminish several virulence factors influencing the motility, agglutination of fimbria, hydrophobicity, and indole synthesis . These two active halogenated acids hampered the proliferation of the planktonic and biofilm cells .

For example, a similar compound, “3-Fluoro-4-methoxybenzoic acid”, can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications . Another related compound, “3-Iodo-4-methylbenzoic acid”, has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .

For example, a similar compound, “3-Fluoro-4-methoxybenzoic acid”, can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications . Another related compound, “3-Iodo-4-methylbenzoic acid”, has been used in the preparation of unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and boc-protected derivative of SGIMB (Boc-SGMIB) .

Safety And Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3-fluoro-5-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODTVAOVOKWNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659225
Record name 3-Fluoro-5-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-iodo-4-methylbenzoic acid

CAS RN

861905-94-4
Record name 3-Fluoro-5-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-iodo-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

The benzoic acid (1.54 g, 0.01 mol) is dissolved in trifluoromethanesulfonic acid (10 mL) and cooled to about 0° C. NIS (2.25 g. 0.01 mol) is added in several portions over a 6 h period while maintaining the reaction temperature at about 0° C. The mixture is allowed to warm to rt. overnight. The reaction mixture is then poured over ice and extracted with ethyl acetate (3×). The organic layers are washed (Na2S2O5) and concentrated. The material is carried on crude.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Fluoro-4-methylbenzoic acid (1 g, 6.48 mmol, 1 eq) was dissolved in trifluoromethanesulphonic acid (10 ml) and the reaction was cooled to 0° C. To the above solution N-iodosuccinimide (1.46 g, 6.48 mmol, 1 eq) was added in portion and the reaction was stirred at room temperature for 14 h. Later the above solution was poured into 50 ml of ice water, the solid obtained was filtered. The solid was dissolved in ethylacetate, washed with sodiumthiosulphate solution and brine, the organic layer was concentrated to get the desired product as light brown solid. Yield: 1.5 g (83%). 1H NMR (400 MHz, CDCl3): δ 2.35 (s, 3H), 7.68 (d, 1H, J=8 Hz), 8.14 (s, 1H). 13.50 (br, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

N-Iodosuccinimide (3.31 g, 14.7 mmol) was added in portions over a 3-hour period to a stirred solution of 3-fluoro-4-methylbenzoic acid (2.27 g, 14.7 mmol) in trifluoromethanesulphonic acid (15 mL) at 0° C. The mixture was warmed to room temperature, stirred overnight and then poured into an ice-water mixture and the precipitate that formed was collected by filtration and washed with water. The solid was dissolved in ethyl acetate, washed with aqueous sodium thiosulphate and brine, dried (MgSO4) and dried to give the title compound (3.45 g, 59%) as a solid.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods IV

Procedure details

A solution of 3-fluoro-4-methylbenzoic acid (149.7 g) in trifluoromethanesulphonic acid (1050 ml) at −22° C. under nitrogen was treated portionwise over 1.25 h with iodosuccinimide (203.5 g). The mixture was stirred at −20° C. for and further portions of iodosuccinimide were added after 2.5 h (46.5 g) and 20.5 h (30 g). The mixture was stirred at −20° C. for a further 24 h then added slowly to a mixture of aqueous sodium thiosulphate (10%, 1.5 L) and ice (3 kg). The resultant precipitate was collected by filtration and stirred with ethyl acetate (5 L) and aqueous sodium thiosulphate (10%, 1.5 L). The organic phase was dried (MgSO4) and concentrated to ˜1.5 L then left overnight. The precipitate was collected by filtration and further material was obtained through concentration of the filtrate to give the title compound as a white solid (133.9 g).
Quantity
149.7 g
Type
reactant
Reaction Step One
Name
iodosuccinimide
Quantity
203.5 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
solvent
Reaction Step One
Name
iodosuccinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Susanne - … Engineering in the Pharmaceutical Industry: Active …, 2019 - Wiley Online Library
… Compound A had initially been prepared from 3-fluoro-5iodo-4-methylbenzoic acid (compound B; Figure 15.20) by protection as the methyl ester, conversion to the Grignard reagent, …
Number of citations: 2 onlinelibrary.wiley.com
F SUSANNE - … Engineering in the Pharmaceutical Industry: Active …, 2019 - books.google.com
… Compound A had initially been prepared from 3-fluoro-5iodo-4-methylbenzoic acid (compound B; Figure 15.20) by protection as the methyl ester, conversion to the Grignard reagent, …
Number of citations: 0 books.google.com
NM Aston, P Bamborough, JB Buckton… - Journal of medicinal …, 2009 - ACS Publications
… 3-Fluoro-5-iodo-4-methylbenzoic acid (29, 220 g, 0.77 mol) in thionyl chloride (270 mL, 3.70 mol) was heated at 100 C for 3 h. The excess thionyl chloride was evaporated under …
Number of citations: 52 pubs.acs.org

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